molecular formula C27H27NO4 B2720228 3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid CAS No. 2241129-65-5

3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid

Cat. No.: B2720228
CAS No.: 2241129-65-5
M. Wt: 429.516
InChI Key: GTKJSYJRWWBMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid is a synthetic compound featuring a fluorenylmethoxycarbonyl (Fmoc) group, a phenylmethyl substituent, and a 2,2-dimethylpropanoic acid moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily utilized in research settings for constructing peptide backbones or modifying biomolecules, though its full pharmacological profile remains unvalidated .

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-27(2,25(29)30)15-18-11-13-19(14-12-18)16-28-26(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJSYJRWWBMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

Halogenated variants (e.g., 2-chlorophenyl in ) introduce electronegativity, altering electronic properties and binding affinities compared to the target’s non-halogenated structure. Phosphonomethyl-substituted compounds (e.g., ) enable metal chelation, a feature absent in the target compound.

Protection Strategies: Dual protection (Fmoc + Boc) in Boc-D-(4-Fmoc)-aminophenylalanine allows orthogonal deprotection, useful in multi-step syntheses. The target compound lacks this versatility.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~493.57 vs. 401.45 for HY-W010984) may reduce solubility in polar solvents, necessitating optimized reaction conditions .

Physicochemical and Analytical Data

Table 2: Physicochemical Properties
Compound Purity (HPLC) Storage Conditions Notable Analytical Data
Target Compound Not explicitly reported* Likely -20°C (powder), -80°C (solution) NMR data unavailable in evidence
HY-W010984 99.76% -20°C (powder), -80°C (solution) ¹H NMR consistent with structure
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Not fully characterized -20°C Insufficient toxicity data
Boc-D-(4-Fmoc)-aminophenylalanine Not reported Room temperature (powder) InChIKey: ZKSJJSOHPQQZHC-UHFFFAOYSA-N

*No direct purity data for the target compound was found in the evidence; standard Fmoc-protected compounds typically exceed 95% purity .

Key Observations:
  • Purity : High-purity analogs (e.g., HY-W010984 at 99.76%) are critical for reproducible peptide synthesis, suggesting similar standards for the target compound .
  • Stability : Storage at -20°C to -80°C is common for Fmoc derivatives to prevent degradation .

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